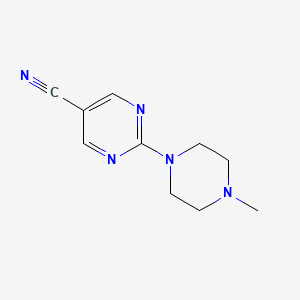![molecular formula C19H25NO3 B6351345 N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol CAS No. 302916-36-5](/img/structure/B6351345.png)
N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol (NDPEA) is a peptide-like compound that has been studied for its potential applications in scientific research. NDPEA has been used in various laboratory experiments, such as in vitro and in vivo studies, to investigate its biochemical and physiological effects. This compound has been found to exhibit various properties, such as antimicrobial, anti-inflammatory, and antioxidant activities. In addition, NDPEA has been used in the synthesis of various compounds, such as peptides, polymers, and drugs.
科学的研究の応用
N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has been used in various scientific research applications, such as in vitro and in vivo studies. In vitro studies have been used to investigate the biochemical and physiological effects of this compound, while in vivo studies have been used to investigate the pharmacological effects of this compound. This compound has also been used in the synthesis of various compounds, such as peptides, polymers, and drugs.
作用機序
N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol is believed to act as an agonist of the G protein-coupled receptor (GPCR) family. GPCRs are proteins that are involved in signal transduction pathways and are responsible for various physiological processes, such as cell growth, differentiation, and metabolism. This compound is thought to interact with GPCRs and activate the signal transduction pathways, which leads to the physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, such as antimicrobial, anti-inflammatory, and antioxidant activities. This compound has also been found to have an effect on cell proliferation, differentiation, and metabolism. In addition, this compound has been found to have an effect on the immune system, as well as on the cardiovascular and nervous systems.
実験室実験の利点と制限
N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has several advantages for use in laboratory experiments. This compound is easy to synthesize and is stable in a variety of conditions, making it ideal for use in various laboratory experiments. In addition, this compound has been found to exhibit various biochemical and physiological effects, making it useful for investigating the effects of various compounds. However, this compound is not suitable for use in clinical trials due to its potential toxicity.
将来の方向性
N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has potential applications in the synthesis of various compounds, such as peptides, polymers, and drugs. This compound could also be used in the development of new therapeutic agents, such as anti-inflammatory and anti-cancer drugs. In addition, this compound could be used to investigate the effects of various compounds on the immune system, as well as on the cardiovascular and nervous systems. Finally, this compound could be used to investigate the effects of various compounds on cell proliferation, differentiation, and metabolism.
合成法
N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has been synthesized using a variety of methods, such as solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and chemical synthesis. In SPPS, this compound is synthesized on a solid support, such as a resin, which is then cleaved to release the peptide. In solution-phase peptide synthesis, this compound is synthesized in solution, which is then purified and isolated. Chemical synthesis involves the use of a variety of chemical reactions, such as condensation and cyclization reactions, to synthesize this compound.
特性
IUPAC Name |
2-[2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-19(2)11-17(22)16(18(23)12-19)8-9-20-15(13-21)10-14-6-4-3-5-7-14/h3-8,15,20-21H,9-13H2,1-2H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLBNJNEJNHEAU-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CCNC(CC2=CC=CC=C2)CO)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CCN[C@@H](CC2=CC=CC=C2)CO)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)


![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)



![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)